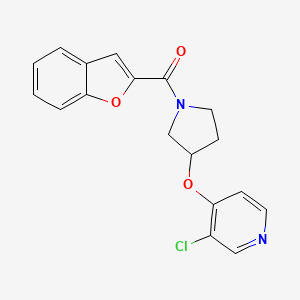
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone is a compound that falls under the category of benzofuran derivatives . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
Benzofuran compounds have been developed using novel methods for constructing benzofuran rings. A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of benzofuran derivatives is unique and versatile, making it a privileged structure in the field of drug discovery . The heterocyclic compound having a benzofuran ring as a core is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
Benzofuran and its derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They have also been used in the development of antimicrobial agents that are active toward different clinically approved targets .Aplicaciones Científicas De Investigación
Construction of Unique Polyheterocyclic Systems
Researchers have explored the multicomponent reaction involving compounds structurally related to Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, resulting in the creation of unique polyheterocyclic systems. These systems are synthesized through a sequence of 1,3-dipolar cycloaddition, addition of cyclic tertiary amine to excess of propiolate, and ring opening as well as rearrangement process. The molecular structures of these compounds were confirmed through single crystal structures determination, highlighting the potential of such compounds in developing new chemical entities with possible applications in material science and pharmaceuticals (Cao et al., 2019).
Molecular Structure and Properties Analysis
Further research into compounds with structural similarities to this compound includes detailed analysis of their molecular structure and properties. Studies have utilized density functional theory (DFT) to calculate and compare molecular structures, revealing insights into the physicochemical properties of these compounds. This research lays the groundwork for understanding the reactivity, stability, and potential applications of these molecules in various scientific domains (Huang et al., 2021).
Novel Synthesis and Oxidation Processes
The synthesis of novel derivatives through unique chemical processes is another area of focus. For instance, compounds derived from or related to this compound have been used to demonstrate the oxidation of amines and alcohols under various conditions. This indicates their utility as catalysts or reagents in organic synthesis and chemical transformations, providing a pathway to synthesize a broad range of chemical products (Mitsumoto & Nitta, 2004).
Synthesis of Quaternary Oxovanadium(V) Complexes
Research into the coordination chemistry of benzofuran derivatives has led to the synthesis of quaternary oxovanadium(V) complexes. These complexes, involving ligands derived from or related to this compound, exhibit unique structural characteristics and potential catalytic activities. Such studies expand our understanding of metal-ligand interactions and their applications in catalysis and materials science (Mondal, Drew, & Ghosh, 2009).
Mecanismo De Acción
Mode of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran compounds are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Benzofuran derivatives are known for their improved bioavailability, which allows for efficient drug delivery .
Result of Action
Benzofuran compounds have been shown to exhibit strong biological activities, indicating that they can induce significant molecular and cellular changes .
Action Environment
It’s known that environmental factors such as temperature and light can affect the stability and efficacy of many chemical compounds .
Direcciones Futuras
Benzofuran and its derivatives have attracted considerable attention in the fields of drug invention and development due to their wide array of biological activities . This scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents . Future research in this area is promising and there is a need to collect the latest information in this promising area .
Análisis Bioquímico
Biochemical Properties
Benzofuran derivatives have been found to interact with various enzymes and proteins . For instance, some benzofuran derivatives have shown excellent activities against E. coli and S. aureus .
Cellular Effects
Benzofuran derivatives have been known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been synthesized and studied under various conditions .
Dosage Effects in Animal Models
The effects of Benzofuran-2-yl(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone at different dosages in animal models are not documented. Benzofuran derivatives have shown potent and selective receptor antagonism and excellent pharmacokinetic and metabolic properties across species .
Metabolic Pathways
Benzofuran derivatives are known to participate in various metabolic processes .
Transport and Distribution
Benzofuran derivatives are known to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-benzofuran-2-yl-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-10-20-7-5-16(14)23-13-6-8-21(11-13)18(22)17-9-12-3-1-2-4-15(12)24-17/h1-5,7,9-10,13H,6,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYIOTPLBQZJSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
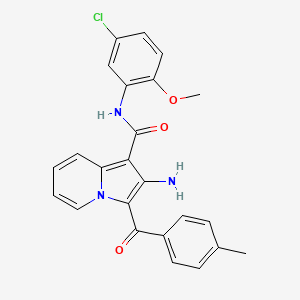
![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2609025.png)
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-3-phenylpropan-1-one](/img/structure/B2609026.png)
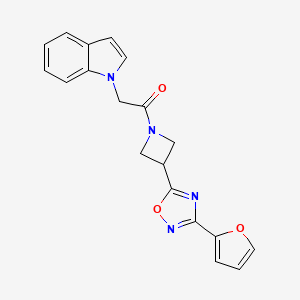
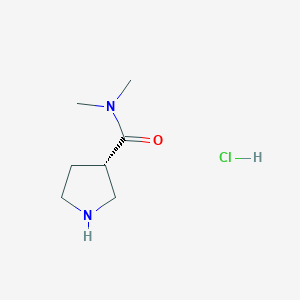
![3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2609031.png)
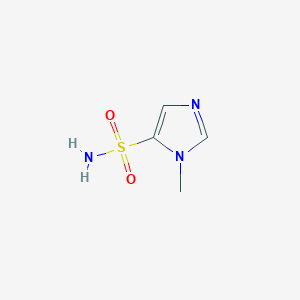
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2609034.png)
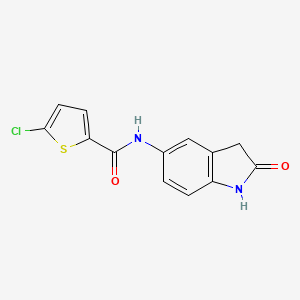
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2609038.png)
![[4-(Naphthalene-2-carbonyl)-1,4-diazepan-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2609039.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxypropanamide](/img/structure/B2609041.png)
![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2609043.png)

